molecular formula C10H14O3S B178661 2,3,5,6-Tetramethylbenzenesulfonic acid CAS No. 4681-78-1

2,3,5,6-Tetramethylbenzenesulfonic acid

Cat. No. B178661
CAS RN: 4681-78-1
M. Wt: 214.28 g/mol
InChI Key: KJJMOCUMRBSKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetramethylbenzenesulfonic acid (TMBs) is a sulfonic acid that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and other polar solvents. TMBs is an important reagent in organic chemistry, biochemistry, and pharmaceutical research.

Scientific Research Applications

2,3,5,6-Tetramethylbenzenesulfonic acid is widely used in scientific research as a strong acid catalyst. It is used in the synthesis of various organic compounds, such as esters, ethers, and amides. 2,3,5,6-Tetramethylbenzenesulfonic acid is also used as a reagent in the analysis of carbohydrates, amino acids, and proteins. It is used in the determination of the sugar content of fruits and vegetables, as well as in the analysis of glycosylated proteins.

Mechanism Of Action

2,3,5,6-Tetramethylbenzenesulfonic acid is a strong acid that can donate a proton to a substrate. It can also act as a Lewis acid by accepting a pair of electrons from a substrate. The acidic nature of 2,3,5,6-Tetramethylbenzenesulfonic acid is due to the presence of the sulfonic acid group, which can stabilize the negative charge on the conjugate base.

Biochemical And Physiological Effects

2,3,5,6-Tetramethylbenzenesulfonic acid has no known biochemical or physiological effects in humans or animals. It is not used as a drug or medication and has no therapeutic value.

Advantages And Limitations For Lab Experiments

2,3,5,6-Tetramethylbenzenesulfonic acid is a highly effective acid catalyst that can be used in a wide range of organic reactions. It is soluble in water and other polar solvents, making it easy to handle in the laboratory. However, 2,3,5,6-Tetramethylbenzenesulfonic acid is a strong acid and can be corrosive to some materials. It should be handled with care and stored in a cool, dry place.

Future Directions

There are several future directions for the use of 2,3,5,6-Tetramethylbenzenesulfonic acid in scientific research. One area of interest is the development of new synthetic methods using 2,3,5,6-Tetramethylbenzenesulfonic acid as a catalyst. Another area of interest is the use of 2,3,5,6-Tetramethylbenzenesulfonic acid in the analysis of complex biological molecules, such as glycoproteins and polysaccharides. 2,3,5,6-Tetramethylbenzenesulfonic acid may also have potential applications in the development of new materials, such as polymers and coatings.

Synthesis Methods

2,3,5,6-Tetramethylbenzenesulfonic acid can be synthesized by the sulfonation of 2,3,5,6-tetramethylbenzene with concentrated sulfuric acid. The reaction is carried out at a temperature of 100-110°C for several hours. The resulting product is then purified by recrystallization from water or other solvents.

properties

IUPAC Name

2,3,5,6-tetramethylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-6-5-7(2)9(4)10(8(6)3)14(11,12)13/h5H,1-4H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJMOCUMRBSKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963672
Record name 2,3,5,6-Tetramethylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetramethylbenzenesulfonic acid

CAS RN

4681-78-1
Record name NSC171648
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5,6-Tetramethylbenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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